

# Application Note: Purification & Recrystallization of 4-Methyl-6-nitropyridin-3-ol

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## Compound of Interest

Compound Name: 4-Methyl-6-nitropyridin-3-ol

Cat. No.: B8096729

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## Abstract & Chemical Context

**4-Methyl-6-nitropyridin-3-ol** is an amphoteric nitropyridinol.[1][2] Its purification is often complicated by the presence of regioisomers (mainly the 2-nitro isomer) and inorganic salts generated during nitration.[1][2]

- Chemical Structure: Pyridine core with a hydroxyl group at C3, a methyl group at C4, and a nitro group at C6.[2]
- Purification Challenge:
  - Acidity: The C3-hydroxyl group, enhanced by the electron-withdrawing C6-nitro group, renders the proton acidic (pKa ~6–7).[1][2]
  - Isomerism: Synthesis via nitration of 4-methylpyridin-3-ol often yields the 2-nitro isomer (ortho to OH) as a major impurity.[1][2]
  - Solubility Differential: The 2-nitro isomer forms a strong intramolecular hydrogen bond (lowering polarity/increasing volatility), whereas the target 6-nitro isomer relies on

intermolecular hydrogen bonding (higher melting point, lower solubility in non-polar solvents).[1][2]

This protocol leverages these properties to separate the target compound from its isomers and tars.[2]

## Solvent Selection Strategy

The selection of solvents is governed by the "Like Dissolves Like" principle, modified for the specific hydrogen-bonding capabilities of the nitropyridinol motif.[2]

## Solvent Screening Matrix



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To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

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## Detailed Purification Protocol

### Phase A: Crude Workup (Acid-Base Cycling)

Note: This step is critical if the starting material is a crude nitration mixture containing tars/acids.[1]

- Dissolution: Suspend crude solid in 10% NaOH (aq) (3 mL/g). The **4-Methyl-6-nitropyridin-3-ol** will dissolve as the sodium phenolate (deep yellow/orange solution).[1][2]
- Filtration: Filter the alkaline solution through a Celite pad to remove non-acidic impurities (unreacted starting materials, tars).[2]

- Precipitation: Cool filtrate to 0–5°C. Slowly add 6N HCl dropwise until pH reaches ~3–4. The target compound will precipitate as a free phenol.[2]
- Collection: Filter the solid, wash with cold water (to remove NaCl), and dry.

## Phase B: Recrystallization (Ethanol/Water System)

Objective: Removal of trace isomers and final polishing.[2]

- Preparation: Place the semi-pure solid (from Phase A) in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.
- Dissolution:
  - Add Ethanol (95%) at a ratio of 5 mL per gram of solid.[2]
  - Heat to reflux (approx. 78°C).[2]
  - If solid remains, add water dropwise through the condenser until the solution becomes clear (max 10-15% water volume).[2] Do not over-dilute.
- Clarification (Optional): If the solution is dark/colored, add Activated Carbon (5 wt%), reflux for 10 mins, and filter hot through a pre-warmed funnel.
- Crystallization:
  - Remove from heat and allow the flask to cool slowly to room temperature (20–25°C) over 2 hours. Rapid cooling traps impurities.[1][2]
  - Once ambient, transfer to an ice bath (0–4°C) for 1 hour to maximize yield.
- Isolation:
  - Filter the crystals using vacuum filtration.[2][3]
  - Wash: Wash the filter cake with cold 50% EtOH/Water (pre-chilled).
  - Drying: Dry in a vacuum oven at 45°C for 12 hours.

## Process Visualization (Graphviz)[1][2]

The following diagram illustrates the logical flow of the purification process, highlighting the separation of the specific 2-nitro impurity.



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Figure 1: Purification workflow emphasizing the removal of the 2-nitro isomer via solubility differences.

## Troubleshooting & Critical Parameters



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## Safety & Handling

- Nitro Compounds: Nitropyridines can be energetic.[2][5] Avoid heating dry solids to decomposition.[2]
- Skin Sensitizer: Nitropyridinols are potential skin irritants and sensitizers.[2] Wear nitrile gloves and work in a fume hood.[2]
- Waste: Aqueous waste from Phase A contains nitrophenols; dispose of as hazardous organic waste.[2]

## References

- PubChem. **4-Methyl-6-nitropyridin-3-ol** (Compound Summary). National Library of Medicine.[2] Available at: [\[Link\]](#)[1][2]
- University of Rochester. Reagents & Solvents: Solvents for Recrystallization.[2] (General solvent selection for polar aromatics).[2] Available at: [\[Link\]](#)[1][2]

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## Sources

- 1. 2H-Pyrido[3,2-b][1,4]oxazin-3(4H)-one | 20348-09-8 [[chemicalbook.com](http://chemicalbook.com)]
- 2. 4-Methyl-3-nitropyridine | C6H6N2O2 | CID 521828 - PubChem [[pubchem.ncbi.nlm.nih.gov](http://pubchem.ncbi.nlm.nih.gov)]
- 3. Organic Syntheses Procedure [[orgsyn.org](http://orgsyn.org)]
- 4. [m.youtube.com](https://m.youtube.com) [[m.youtube.com](https://m.youtube.com)]
- 5. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
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